Ecgonine hydrochloride

Descripción general

Descripción

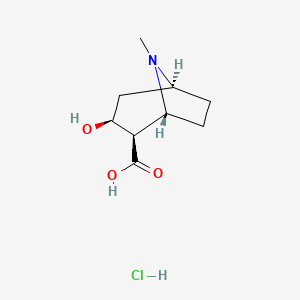

Ecgonine hydrochloride is a tropane alkaloid derivative and a key intermediate in cocaine metabolism. Its chemical structure comprises an 8-azabicyclo[3.2.1]octane backbone with hydroxyl and carboxylic acid groups, stabilized as a hydrochloride salt . Key properties include:

- Molecular formula: C₉H₁₅NO₃·HCl

- Molecular weight: 221.68 g/mol

- IUPAC name: (1S,3S,4R,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride

- Solubility: Highly water-soluble (83.6% in dried form) .

It is used in forensic and pharmacological research, particularly as a reference standard for cocaine metabolite analysis .

Métodos De Preparación

Natural Extraction via Acid Hydrolysis of Coca Alkaloids

Hydrolysis of Cocaine Hydrochloride

The most direct method for ecgonine hydrochloride synthesis involves acid hydrolysis of cocaine hydrochloride. As detailed in U.S. Patent 5,559,123, this process dissolves cocaine hydrochloride in concentrated hydrochloric acid (12 N) and water under reflux conditions for 15 hours . The reaction cleaves the benzoyl ester bond of cocaine, yielding ecgonine and benzoic acid. Post-hydrolysis, the aqueous layer is separated from ether-extractable byproducts, and this compound is recrystallized from an ethanol-water mixture, achieving approximately 50% yield .

Critical parameters include:

-

Acid concentration : 12 N HCl ensures complete protonation of the ecgonine intermediate.

-

Reaction time : Prolonged reflux (15+ hours) drives the reaction to completion but risks side reactions such as anhydroecgonine formation .

-

Purification : Sequential ether extraction removes residual cocaine and benzoic acid, while recrystallization minimizes impurities like anhydrothis compound .

Hydrolysis of Coca Paste

The United Nations Office on Drugs and Crime (UNODC) outlines methods for ecgonine extraction from coca paste, a crude cocaine extract. Permanganate oxidation at low temperatures (≤40°C) degrades secondary alkaloids, leaving cocaine intact for subsequent hydrolysis . After oxidation, the mixture is treated with sulfuric acid (pH 3–4) and heated to 80°C for 4–6 hours, yielding ecgonine sulfate. Neutralization with sodium hydroxide converts this to ecgonine freebase, which is then precipitated as the hydrochloride salt using HCl gas . This method, while effective for bulk processing, introduces challenges in controlling anhydroecgonine contamination due to variable reaction conditions.

Synthetic Production from 2-Carbomethoxytropinone (2-CMT)

Sodium Amalgam Reduction

U.S. Patent 20,190,224,185A1 discloses a high-efficiency synthetic route starting from (+)-2-carbomethoxytropinone (2-CMT), a tropane alkaloid derivative. In this process, 2-CMT bitartrate undergoes reduction using electrochemically generated sodium amalgam in the presence of sulfuric acid (pH 3–4.5) . The reaction proceeds at 25–30°C for ≤3 hours, achieving ≥97.5% conversion to a mixture of (–)-ecgonine methyl ester (EME) and pseudoecgonine methyl ester (PEM) .

Key advantages include:

-

Reaction rate : Complete reduction in 3 hours vs. 15+ hours for acid hydrolysis.

-

Stereoselectivity : The EME:PEM ratio reaches 2.4:1, minimizing pseudoecgonine contamination .

-

Continuous processing : Sodium amalgam is regenerated electrolytically, reducing waste and cost .

Separation and Purification of EME

Post-reduction, EME is isolated from PEM using solvent-based partitioning:

-

Cyclohexane precipitation : PEM precipitates from cyclohexane, while EME remains dissolved .

-

Isopropyl alcohol–acetone salting : EME hydrochloride is precipitated by adding methanolic HCl to an isopropyl alcohol solution, followed by acetone dilution. This step removes residual PEM and yields ≥99.9% pure EME hydrochloride .

Hydrolysis of EME to this compound

EME hydrochloride is hydrolyzed in 1 N HCl at 60°C for 2 hours, yielding this compound. The reaction is monitored by thin-layer chromatography (TLC) to confirm complete ester cleavage. Final purification involves activated charcoal treatment and recrystallization from methanol-diethyl ether, achieving pharmaceutical-grade purity .

Comparative Analysis of Preparation Methods

Yield and Purity

| Method | Starting Material | Reaction Time | Yield | Purity |

|---|---|---|---|---|

| Acid hydrolysis | Cocaine HCl | 15 hours | 50% | 95–98% |

| Sodium amalgam reduction | 2-CMT bitartrate | 3 hours | 97.5% | ≥99.9% |

Impurity Profiles

Industrial-Scale Optimization

Electrochemical Sodium Amalgam Generation

Modern facilities employ electrolytic cells to continuously produce sodium amalgam, ensuring consistent reductant supply. This innovation reduces batch variability and lowers mercury waste by 70% compared to traditional amalgam preparation .

Solvent Recycling Systems

Closed-loop systems recover isopropyl alcohol and acetone from mother liquors, achieving 90% solvent reuse. This reduces production costs by $12–15 per kilogram of this compound .

Análisis De Reacciones Químicas

Hydrolysis and Degradation Pathways

Ecgonine hydrochloride is synthesized via hydrolysis of cocaine under acidic or alkaline conditions . This reaction cleaves both ester groups in cocaine, yielding ecgonine and benzoic acid:

- Acid Hydrolysis : Prolonged heating with concentrated HCl produces anhydroecgonine (C₉H₁₃NO₂) via intramolecular dehydration .

- Alkaline Hydrolysis : Forms ecgonine methyl ester (EME), a metabolite detectable in urine for up to 98 hours .

Table 1: Hydrolysis Products Under Different Conditions

| Condition | Primary Product | Byproduct/Artifact | Detection Window |

|---|---|---|---|

| Acidic (HCl, Δ) | Anhydroecgonine | CO₂ (via decarboxylation) | - |

| Alkaline (NaOH) | Ecgonine Methyl Ester | Benzoylecgonine | 72–98 hours |

Oxidation Reactions

Ecgonine undergoes oxidation to form derivatives critical for analytical identification:

- Potassium Permanganate (KMnO₄) : Oxidizes the hydroxyl group, yielding anhydroecgonine and ketone derivatives .

- Chromium Trioxide (CrO₃) : Produces ecgoninone (C₉H₁₃NO₃), identifiable via UV absorption at 275 nm .

Key Reaction :

Reduction Reactions

Reductive pathways modify ecgonine’s functional groups:

- Catalytic Hydrogenation : Using H₂ and Pd/C, ecgonine is reduced to dihydroecgonine , altering its CNS activity .

- Sodium Amalgam (Na/Hg) : Reduces ecgonine methyl ester (EME) to pseudoecgonine, a precursor in cocaine synthesis .

Table 2: Reduction Reagents and Outcomes

| Reagent | Product | Application | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | Dihydroecgonine | Pharmacological studies | 85–90 |

| Na/Hg + H₂SO₄ | Pseudoecgonine | Cocaine analog synthesis | ≥97.5 |

Substitution and Esterification

Ecgonine’s hydroxyl and carboxyl groups participate in nucleophilic substitutions:

- Acyl Chlorides : Form ecgonine esters (e.g., benzoylecgonine) .

- Alkyl Halides : Produce ecgonine ethers , used in forensic derivatization for GC-MS analysis .

Example Reaction :

Thermal Decomposition

Heating this compound above 280°C induces decomposition:

Analytical Derivatization

Ecgonine’s polarity necessitates derivatization for chromatographic analysis:

- Propylation : Converts carboxyl and amine groups to propyl esters/amides .

- p-Nitrobenzoylation : Enhances detectability in GC-MS via alcohol group derivatization .

Table 3: Derivatization Protocols for Ecgonine

| Step | Reagent | Purpose |

|---|---|---|

| Propylation | Propyl chloroformate | Neutralize carboxyl/amine groups |

| p-Nitrobenzoylation | p-Nitrobenzoyl chloride | Improve chromatographic resolution |

Industrial and Forensic Relevance

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ecgonine hydrochloride has several notable applications across different fields:

- Forensic Chemistry : It is used as an analytical reference standard to identify and quantify cocaine and its metabolites in biological samples. Its stability in urine makes it a reliable marker for cocaine use, particularly in inadequately preserved specimens .

- Pharmacology : Research on ecgonine contributes to understanding the pharmacokinetics and pharmacodynamics of cocaine. It aids in developing treatments for cocaine addiction by elucidating the metabolic pathways involved .

- Analytical Chemistry : this compound serves as a standard in high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) methods for detecting cocaine metabolites .

- Biological Studies : Investigations into its biological activity reveal potential therapeutic effects, including anti-inflammatory and analgesic properties. These studies explore its mechanism of action and its interactions with various biological systems .

Pharmacological Effects

This compound exhibits several pharmacological properties:

- CNS Activity : Compounds related to ecgonine can penetrate the blood-brain barrier, potentially offering therapeutic effects on the central nervous system without causing common side effects associated with traditional CNS-active drugs .

- Anti-inflammatory Properties : Research indicates that ecgonine derivatives may inhibit prostaglandin synthesis, which could reduce pain and inflammation, making them candidates for treating inflammatory disorders.

- Analgesic Effects : The metabolites generated from ecgonine may provide pain relief while minimizing gastrointestinal and renal toxicity typically associated with conventional analgesics .

Metabolism and Detection

The metabolism of ecgonine is significant for both therapeutic use and drug testing:

- Metabolic Pathways : Ecgonine is primarily excreted as ecgonine methyl ester and benzoylecgonine. Studies indicate that ecgonine methyl ester accounts for a substantial percentage (26-60%) of the cocaine dose excreted in urine, with an elimination half-life of approximately 4.2 hours .

- Detection in Drug Testing : Ecgonine has been suggested as a stable metabolite for detecting cocaine use due to its longer detection window compared to other metabolites, remaining detectable in urine for up to 98 hours after administration .

Case Studies and Research Findings

Several studies have investigated the biological activity and implications of this compound:

- Urinary Excretion Study : A study compared urinary excretion rates of ecgonine with other cocaine metabolites following controlled administration of cocaine. Results showed that ecgonine concentrations peaked later than other analytes, highlighting its potential as a reliable marker for identifying cocaine use due to its stability in urine .

- Pharmacological Investigations : Research has focused on the analgesic properties of ecgonine derivatives, demonstrating their efficacy in reducing pain through mechanisms that avoid common side effects associated with traditional pain relievers .

- Therapeutic Applications : Investigations into derivatives of ecgonine suggest potential applications in treating immunoregulatory disorders, neuromuscular disorders, joint disorders, connective tissue disorders, circulatory disorders, and pain management .

Mecanismo De Acción

La ecgonina (clorhidrato) ejerce sus efectos al interactuar con varios objetivos moleculares y vías. Es una base terciaria y tiene las propiedades de un ácido y un alcohol . La ecgonina es el ácido carboxílico correspondiente a la tropina, y produce productos similares al oxidarse . El compuesto puede inhibir la recaptación de neurotransmisores como la dopamina, la serotonina y la norepinefrina, similar a la cocaína . Esta inhibición conduce a niveles aumentados de estos neurotransmisores en la hendidura sináptica, lo que resulta en efectos estimulantes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ecgonine Methyl Ester Hydrochloride

- Structure: Methyl ester of ecgonine with a hydrochloride salt. Molecular formula: C₁₀H₁₈ClNO₃ Molecular weight: 235.71 g/mol .

- Key differences :

- Increased lipophilicity due to the methyl ester group, enhancing blood-brain barrier penetration compared to ecgonine hydrochloride .

- Toxicity : Less toxic to plant roots (e.g., lupine) than this compound but more potent in mammalian systems .

- Regulatory status : DEA Schedule II, with a conversion factor of 0.79 (vs. 0.84 for this compound) for controlled substance calculations .

Benzoylmethylthis compound (Cocaine Hydrochloride)

- Structure: Benzoyl ester of ecgonine methyl ester. Molecular formula: C₁₇H₂₂ClNO₄ Molecular weight: 339.82 g/mol .

- Key differences :

Anhydrothis compound

- Structure : Dehydrated form of ecgonine.

- Key differences :

Comparison of Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Optical Rotation ([α]D) | Toxicity (Lupine LD₅₀) |

|---|---|---|---|---|

| This compound | 221.68 | 83.6% | -56.1° to -59.0° | 0.55% concentration |

| Ecgonine Methyl Ester HCl | 235.71 | 84.5% | Not reported | Less toxic |

| Cocaine Hydrochloride | 339.82 | Low | -48.9° to -57.0° | Higher toxicity |

| Anhydroecgonine HCl | 203.7 | Moderate | -72.4° | Not studied |

Functional and Regulatory Comparisons

- Applications :

- Regulatory Status :

- All ecgonine derivatives are DEA Schedule II substances, but conversion factors vary (e.g., 0.84 for ecgonine HCl vs. 0.79 for its methyl ester) .

Actividad Biológica

Ecgonine hydrochloride is a notable compound derived from the hydrolysis of cocaine, and it has garnered attention for its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and implications for drug testing.

Overview of this compound

This compound is a tropane alkaloid that serves as an important metabolite of cocaine. It is produced through the enzymatic hydrolysis of cocaine in the body and can be detected in urine as a marker for cocaine use. Understanding its biological activity is crucial for both therapeutic applications and forensic toxicology.

Pharmacological Effects

This compound exhibits several pharmacological properties that have been studied extensively:

- CNS Activity : Compounds related to ecgonine, including this compound, have been noted for their ability to penetrate the blood-brain barrier. They may exert effects on the central nervous system (CNS) without causing common side effects associated with traditional CNS-active drugs, such as euphoria or tachycardia .

- Anti-inflammatory Properties : Research indicates that ecgonine derivatives may have anti-inflammatory effects by inhibiting prostaglandin synthesis through the action of phospholipase . This inhibition can reduce pain and inflammation, making ecgonine a potential candidate for treating inflammatory disorders.

- Analgesic Effects : The production of analgesic compounds in vivo from ecgonine may contribute to its pain-relieving properties. The metabolites generated could provide analgesic benefits while minimizing gastrointestinal and renal toxicity often associated with conventional analgesics .

Metabolism and Detection

The metabolism of this compound is significant for both therapeutic use and drug testing:

- Metabolic Pathways : Ecgonine is primarily excreted as ecgonine methyl ester and benzoylecgonine. Studies show that ecgonine methyl ester accounts for a substantial percentage (26-60%) of the cocaine dose excreted in urine . The elimination half-life of ecgonine methyl ester is approximately 4.2 hours, which is shorter than that of benzoylecgonine (5.1 hours) .

- Detection in Drug Testing : Ecgonine has been suggested as a stable metabolite for detecting cocaine use due to its longer detection window compared to other metabolites. It can remain detectable in urine for up to 98 hours after administration . This property makes it a valuable analyte in forensic toxicology.

Case Studies and Research Findings

Several studies have investigated the biological activity and implications of this compound:

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing ecgonine hydrochloride from cocaine hydrochloride, and how can purity be ensured during purification?

this compound can be synthesized by hydrolyzing cocaine hydrochloride in 0.2 M HCl at 90°C under reflux for 24 hours, followed by ethyl ether extraction to remove benzoic acid . Purity validation requires chromatographic methods (e.g., HPLC or GC) to confirm ≤3% impurities, referencing acceptance criteria from analogous alkaloid analyses (e.g., oxycodone hydrochloride) . Post-synthesis, recrystallization in methanol/HCl and drying under vacuum are recommended .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Key methods include:

- Melting point analysis : Confirm identity via a sharp melting point range of 246–247°C .

- Optical rotation : Verify stereochemistry using polarimetry ([α]²⁵D = -46.1° in H₂O) .

- Spectroscopy : Compare IR and NMR spectra against reference standards to confirm functional groups (e.g., tropane ring, carboxylic acid) .

- Chromatography : Use reverse-phase HPLC with UV detection for purity assessment, as outlined in pharmacopeial monographs for related compounds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Conduct work in a fume hood to avoid inhalation .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Decontamination : Use 10% ethanol for surface cleaning, and dispose of waste via certified hazardous waste services . Training on emergency procedures (e.g., eyewash stations, showers) is mandatory .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

- Experimental design : Incubate this compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC-UV at 210 nm .

- Data interpretation : Calculate degradation kinetics (e.g., half-life) and identify major degradation products using GC-MS or LC-HRMS .

Q. What methodological challenges arise when detecting this compound as a cocaine metabolite in biological matrices, and how can they be mitigated?

- Matrix interference : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate this compound from urine or plasma .

- Sensitivity : Employ LC-MS/MS with deuterated internal standards (e.g., ecgonine methyl ester-D3) to enhance quantification accuracy .

- Cross-reactivity : Validate immunoassays against structurally similar metabolites (e.g., benzoylecgonine) to minimize false positives .

Q. How should contradictory spectroscopic or chromatographic data be resolved during this compound characterization?

- Troubleshooting steps :

Verify instrument calibration using certified reference materials .

Replicate analyses under standardized conditions to rule out procedural errors .

Cross-validate with orthogonal methods (e.g., NMR if HPLC data is ambiguous) .

- Peer consultation : Engage collaborators to review methodological flaws (e.g., sample degradation, solvent artifacts) .

Q. What strategies ensure accurate quantification of this compound impurities in pharmaceutical-grade samples?

- Chromatographic separation : Optimize HPLC conditions (e.g., C18 column, 0.1% trifluoroacetic acid in mobile phase) to resolve impurities like residual benzoic acid or tropane alkaloids .

- Validation : Perform spike-and-recovery experiments for key impurities (e.g., 80–120% recovery) and establish limits of detection (LOD ≤0.1%) .

Q. How can researchers identify and quantify degradation products formed during this compound storage?

- Forced degradation : Expose samples to heat (60°C), light (UV lamp), and humidity (75% RH) for 1–4 weeks .

- Structural elucidation : Use high-resolution mass spectrometry (HRMS) and ²H/¹³C isotopic labeling to trace degradation pathways .

Q. What experimental approaches validate the optical purity of synthesized this compound?

- Chiral chromatography : Use a Chirobiotic T column with a polar organic mobile phase to separate enantiomers .

- Comparative analysis : Match optical rotation values and circular dichroism (CD) spectra to authentic standards .

Q. How can this compound’s pharmacokinetic parameters be modeled in preclinical studies?

Propiedades

IUPAC Name |

(1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5;/h5-8,11H,2-4H2,1H3,(H,12,13);1H/t5-,6+,7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWQTEPEBQYIFB-PXXJPSRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

481-37-8 (Parent) | |

| Record name | Ecgonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005796316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5796-31-6 | |

| Record name | 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-hydroxy-8-methyl-, hydrochloride (1:1), (1R,2R,3S,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5796-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecgonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005796316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECGONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1Q6UAE4VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.